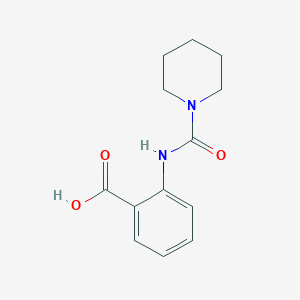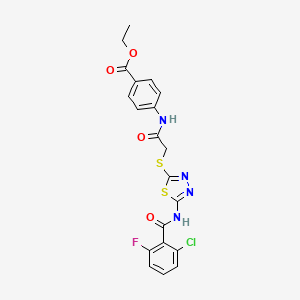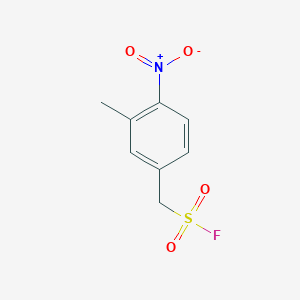![molecular formula C21H16FN3O2S B2732482 1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-09-3](/img/structure/B2732482.png)
1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylbenzothiazole group, and a dihydropyridine carboxamide group . These groups suggest that the compound might have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group would likely contribute to the compound’s lipophilicity, while the carboxamide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility in different solvents .Scientific Research Applications
Application in HIV Research
A study focused on the metabolism and disposition of HIV integrase inhibitors, utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy for the analysis of early lead compounds, including one structurally similar to the specified compound. This research highlighted the compound's role in the drug discovery program aimed at developing potent inhibitors against HIV, emphasizing its elimination mainly through metabolism (Monteagudo et al., 2007).
Role in Tuberculosis Treatment
Another research avenue involves the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Compounds structurally related to the specified molecule showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis in vitro, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Studies in Neuropharmacology
Investigations into the mechanisms of orexin-1 receptor and its impact on compulsive food consumption in rats have utilized compounds similar in structure for pharmacological evaluation. This research underscores the potential of these compounds in exploring treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Anti-inflammatory and Antinociceptive Activity
Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Such studies contribute to the development of new therapeutic agents for treating inflammation and pain, highlighting the versatile applications of these compounds in medicinal chemistry (Alam et al., 2010).
Antimicrobial Activity
Research has also been conducted on synthesizing and evaluating newer thiazolo[3,2-a]pyrimidines for their antimicrobial efficacy. These studies provide insights into the potential use of structurally similar compounds in combating microbial infections, further demonstrating their importance in the field of antimicrobial drug discovery (Desai et al., 2013).
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-5-2-9-17-18(13)23-21(28-17)24-19(26)16-8-4-10-25(20(16)27)12-14-6-3-7-15(22)11-14/h2-11H,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNNDHBEDSYTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732405.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732410.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732413.png)
![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)

![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)